molecular formula C9H12O2S B14381169 4-Ethyl-2-(hydroxymethyl)-6-sulfanylphenol CAS No. 88661-08-9

4-Ethyl-2-(hydroxymethyl)-6-sulfanylphenol

Cat. No.: B14381169
CAS No.: 88661-08-9
M. Wt: 184.26 g/mol
InChI Key: CNFYNINIPPMCDX-UHFFFAOYSA-N
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Description

4-Ethyl-2-(hydroxymethyl)-6-sulfanylphenol is an organic compound that belongs to the class of phenols. This compound is characterized by the presence of an ethyl group, a hydroxymethyl group, and a sulfanyl group attached to a benzene ring. Phenolic compounds are known for their diverse chemical properties and applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2-(hydroxymethyl)-6-sulfanylphenol can be achieved through several synthetic routes. One common method involves the alkylation of a phenol derivative with an ethyl halide in the presence of a base. The hydroxymethyl group can be introduced through a formylation reaction, followed by reduction. The sulfanyl group can be added via a thiolation reaction using a suitable thiol reagent.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors and continuous flow processes. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-(hydroxymethyl)-6-sulfanylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The phenolic hydroxyl group can be reduced to a hydrocarbon using reducing agents like lithium aluminum hydride.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as halides, amines, and thiols

Major Products Formed

    Oxidation: Formation of carboxylic acids

    Reduction: Formation of hydrocarbons

    Substitution: Formation of substituted phenols

Scientific Research Applications

4-Ethyl-2-(hydroxymethyl)-6-sulfanylphenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of the phenolic hydroxyl group.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethyl-2-(hydroxymethyl)-6-sulfanylphenol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can donate hydrogen atoms, acting as an antioxidant by neutralizing free radicals. The sulfanyl group can form disulfide bonds, which may play a role in protein stabilization and enzyme activity modulation.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-(hydroxymethyl)-6-sulfanylphenol: Similar structure but with a methyl group instead of an ethyl group.

    4-Ethyl-2-(hydroxymethyl)-6-methylphenol: Similar structure but with a methyl group instead of a sulfanyl group.

    4-Ethyl-2-(hydroxymethyl)-6-hydroxyphenol: Similar structure but with a hydroxyl group instead of a sulfanyl group.

Uniqueness

4-Ethyl-2-(hydroxymethyl)-6-sulfanylphenol is unique due to the presence of both the ethyl and sulfanyl groups, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

88661-08-9

Molecular Formula

C9H12O2S

Molecular Weight

184.26 g/mol

IUPAC Name

4-ethyl-2-(hydroxymethyl)-6-sulfanylphenol

InChI

InChI=1S/C9H12O2S/c1-2-6-3-7(5-10)9(11)8(12)4-6/h3-4,10-12H,2,5H2,1H3

InChI Key

CNFYNINIPPMCDX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C(=C1)S)O)CO

Origin of Product

United States

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